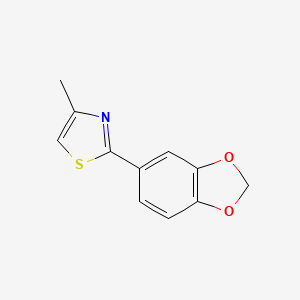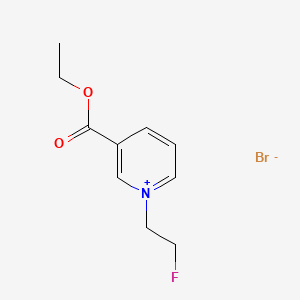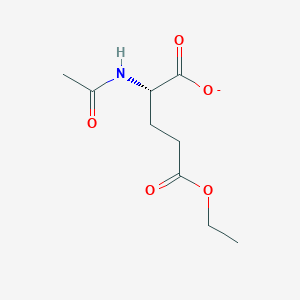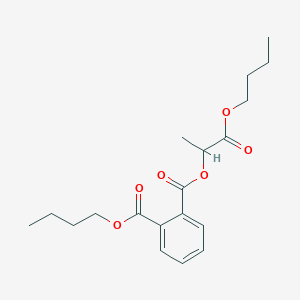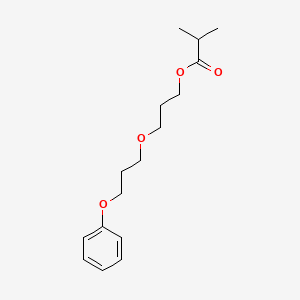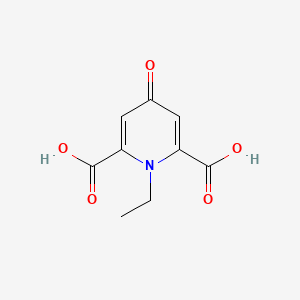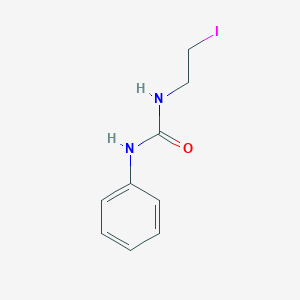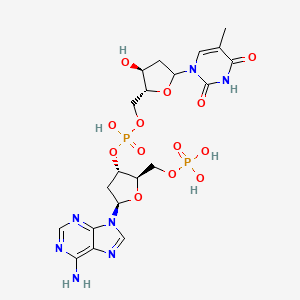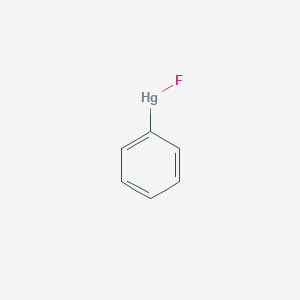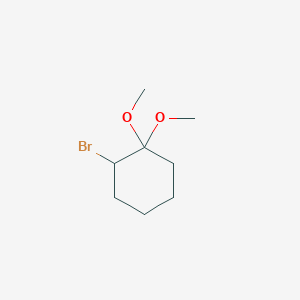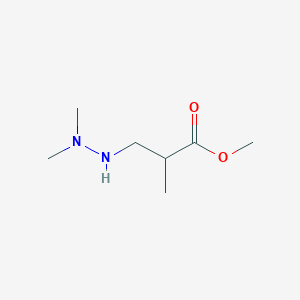
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate is a chemical compound with a unique structure that includes a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate typically involves the reaction of methyl acrylate with 1,1-dimethylhydrazine. The reaction is carried out under cooling conditions, followed by heating to form the desired product . The product is then purified through recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient purification techniques and optimization of reaction conditions are crucial to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2,2,2-trimethylhydrazinyl)propanoate
- Methyl 3-(2,2-dimethylhydrazino)propanoate
Uniqueness
Methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate is unique due to its specific hydrazine structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
4748-99-6 |
|---|---|
Fórmula molecular |
C7H16N2O2 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
methyl 3-(2,2-dimethylhydrazinyl)-2-methylpropanoate |
InChI |
InChI=1S/C7H16N2O2/c1-6(7(10)11-4)5-8-9(2)3/h6,8H,5H2,1-4H3 |
Clave InChI |
WOYCSOQJDWFOLA-UHFFFAOYSA-N |
SMILES canónico |
CC(CNN(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


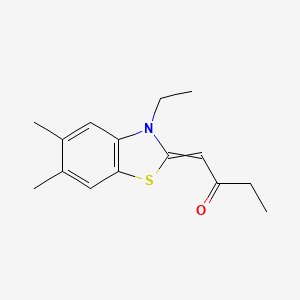
![[1,3]Oxazolo[2,3-a]isoquinolin-4-ium](/img/structure/B14744159.png)
